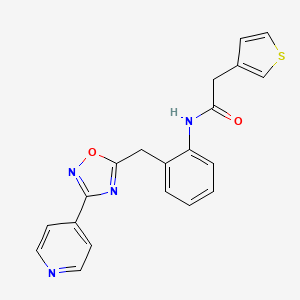

N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide

Description

The compound N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a pyridin-4-yl group and a methyl-linked phenyl ring. The acetamide moiety is further functionalized with a thiophen-3-yl group.

Properties

IUPAC Name |

N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c25-18(11-14-7-10-27-13-14)22-17-4-2-1-3-16(17)12-19-23-20(24-26-19)15-5-8-21-9-6-15/h1-10,13H,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNMHRRBQDHGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a compound featuring a complex structure that incorporates oxadiazole, pyridine, and thiophene moieties. Its biological activity has garnered attention in various fields, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 322.36 g/mol. The compound features distinct functional groups that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the 1,2,4-oxadiazole ring. For instance, derivatives of 1,2,4-oxadiazole have shown significant activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 8 µg/mL |

| 2 | E. coli | 16 µg/mL |

| 3 | K. pneumoniae | 32 µg/mL |

In a comparative study, derivatives similar to this compound exhibited potent antibacterial effects comparable to standard antibiotics like gentamicin .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been a focus of research. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. For example, one study reported that specific oxadiazole compounds led to increased p53 expression and caspase activation in MCF-7 cells, suggesting a mechanism for inducing programmed cell death .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 0.65 |

| B | HeLa | 2.41 |

| C | CaCo-2 | 5.00 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. Molecular docking studies have suggested that these compounds bind effectively to target proteins involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Case Studies

- Antimicrobial Efficacy : In a study conducted by Dhumal et al., various oxadiazole derivatives were tested against Mycobacterium bovis BCG with promising results showing strong inhibition at low concentrations . This suggests potential applications in treating tuberculosis.

- Anticancer Research : A recent investigation into the effects of oxadiazole derivatives on breast cancer cells demonstrated significant cytotoxicity and the ability to activate apoptotic pathways, indicating their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Oxadiazole vs. Triazole

- Oxadiazole Derivatives: The target compound’s 1,2,4-oxadiazole core is shared with ZINC35476132 (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide), which exhibits a phenoxy linkage instead of a methylphenyl group. Oxadiazoles are preferred for their rigidity and electronic properties, which enhance binding to hydrophobic pockets in enzymes or receptors .

- Triazole Derivatives : Compounds like N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () replace oxadiazole with 1,2,4-triazole. Triazoles offer additional nitrogen atoms for hydrogen bonding but may reduce metabolic stability compared to oxadiazoles due to increased polarity .

Substituent Effects on Bioactivity

- Pyridinyl vs. Quinolinyl: The pyridin-4-yl group in the target compound contrasts with quinolin-6-yl substituents in derivatives like (E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (). Quinoline’s larger aromatic system may improve π-π stacking but could reduce solubility .

- Thiophen-3-yl vs. Thiophen-2-yl : The thiophen-3-yl group in the target compound differs from the thiophen-2-ylmethyl group in N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (). The 3-position may alter steric interactions or electronic distribution, impacting binding specificity .

Tabulated Comparison of Key Compounds

Q & A

Q. What are the established synthetic routes for N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions (e.g., using NaOH) to introduce the pyridinyl-oxadiazole moiety .

- Condensation reactions with thiophene acetamide derivatives, often employing condensing agents like DCC (dicyclohexylcarbodiimide) .

- Purification via column chromatography or recrystallization to isolate the final product. Key challenges include controlling reaction time (24–72 hours) and temperature (60–80°C) to avoid side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, particularly for thiophene and pyridinyl protons .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- X-ray crystallography (via SHELXL) resolves crystal packing and stereochemistry, though data discrepancies may arise due to twinning or poor diffraction .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest:

- Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging from 8–32 µg/mL .

- Anticancer potential via kinase inhibition, validated through in vitro assays (e.g., MTT on HeLa cells) .

- Structural analogs with thiophene and oxadiazole groups show broader activity spectra, emphasizing the role of these moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst use : Pd/C or CuI accelerates coupling reactions for pyridinyl-oxadiazole formation .

- Temperature control : Lower temperatures (0–5°C) prevent decomposition of thiophene acetamide intermediates .

- Real-time monitoring : HPLC tracking reduces over-reaction risks .

Q. How can contradictions in crystallographic data be resolved?

- Data validation : Use SHELXD for phase refinement and SHELXE for density modification to address twinning or weak diffraction .

- Cross-technique validation : Compare NMR-derived bond lengths with crystallographic data to identify outliers .

- High-resolution datasets : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .

Q. What structure-activity relationship (SAR) insights guide the design of analogs?

- Key modifications :

| Modification | Impact on Activity |

|---|---|

| Thiophene → Furan | Reduced antimicrobial activity |

| Pyridinyl → Phenyl | Loss of kinase inhibition |

- Bioisosteric replacements : Replacing oxadiazole with triazole retains activity but alters pharmacokinetics .

- Methodology : Test analogs in standardized assays (e.g., IC50 determination) and correlate with logP values .

Q. How can conflicting bioactivity results across studies be addressed?

- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Dose-response validation : Repeat experiments with varying concentrations (1–100 µM) to confirm EC50/IC50 trends .

- Mechanistic studies : Employ SPR (surface plasmon resonance) to verify target binding affinity discrepancies .

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

- Intermediate instability : Thiol-containing intermediates oxidize readily; use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .

- Purification bottlenecks : Combine flash chromatography (silica gel) with preparative HPLC for polar byproducts .

- Scalability : Batch-wise addition of reagents prevents exothermic runaway reactions .

Q. How does pH or light exposure affect compound stability?

- pH sensitivity : Degrades rapidly in acidic conditions (pH < 3), forming thiophene-acetic acid byproducts. Stability is maintained at pH 6–8 .

- Light sensitivity : UV exposure (λ = 254 nm) induces oxadiazole ring cleavage; store in amber vials at –20°C .

- Methodology : Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf life .

Q. What strategies enhance selectivity for biological targets?

- Molecular docking : Prioritize analogs with hydrogen-bonding interactions to ATP-binding pockets (e.g., EGFR kinase) .

- Pharmacophore modeling : Identify critical features (e.g., oxadiazole as a hydrogen-bond acceptor) using software like Schrödinger .

- In vivo validation : Test lead compounds in xenograft models to confirm target engagement and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.